
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a methoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
The synthesis of 1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .
Análisis De Reacciones Químicas
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, the compound can be used to study the effects of brominated and fluorinated organic molecules on biological systems.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the difluoromethyl group can participate in halogen bonding and hydrogen bonding interactions, respectively, with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one: This compound has an iodine atom instead of a methoxy group, which can lead to different reactivity and biological activity.
1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one:
1-Bromo-3-chloropropane: This simpler compound lacks the aromatic ring and the difluoromethyl group, making it less versatile in terms of chemical reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C11H11BrF2O2 |
|---|---|
Peso molecular |
293.10 g/mol |
Nombre IUPAC |
1-bromo-3-[4-(difluoromethyl)-3-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O2/c1-16-10-5-7(4-8(15)6-12)2-3-9(10)11(13)14/h2-3,5,11H,4,6H2,1H3 |
Clave InChI |
RHBLIMFEWULTKD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC(=O)CBr)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


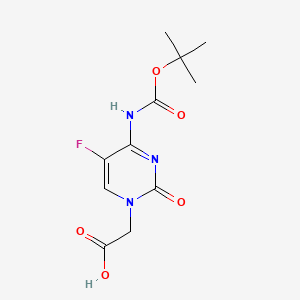
![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
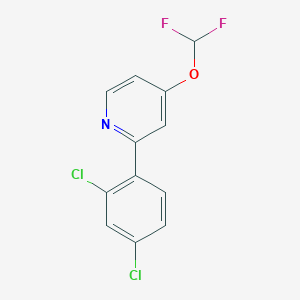
![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)

![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)
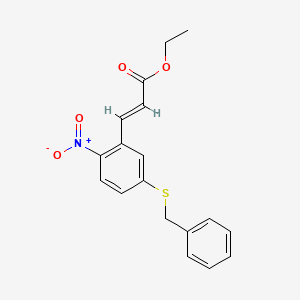

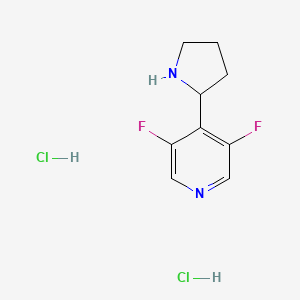
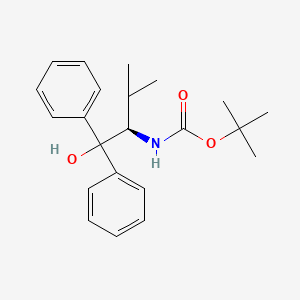
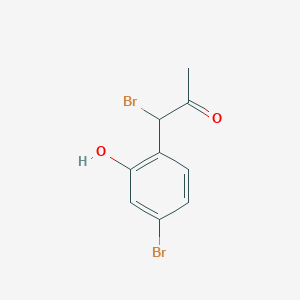
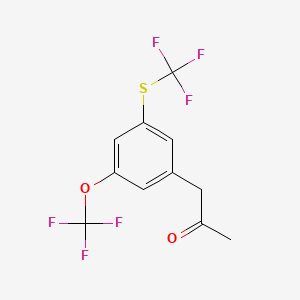
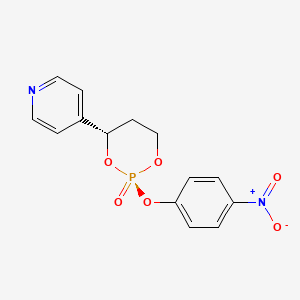
![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)
